Product packaging for 1-Benzyl-3-methoxybenzene(Cat. No.:CAS No. 23450-27-3)

1-Benzyl-3-methoxybenzene

Cat. No.: B3050066
CAS No.: 23450-27-3
M. Wt: 198.26 g/mol
InChI Key: OJMXATJXHTWJDR-UHFFFAOYSA-N
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Description

Conceptual Framework of Benzylarene Scaffolds in Organic Chemistry

Benzylarene, or diarylmethane, scaffolds are a fundamental structural motif in organic chemistry, characterized by two aromatic rings linked by a methylene (B1212753) (-CH₂-) group. This framework is a core component in a multitude of molecules possessing significant applications in pharmaceutical, agrochemical, and materials sciences. researchgate.net The diarylmethane core is considered a "privileged scaffold" because its unique three-dimensional structure and conformational flexibility allow it to interact with a wide range of biological targets. nih.govcam.ac.uk This structural unit enables the creation of complex molecular architectures and provides a foundation for systematic structure-activity relationship studies in medicinal chemistry. nih.gov The benzylic CH₂ group is particularly important as it can be readily functionalized, offering a versatile handle to generate a diverse array of more complex molecules. researchgate.net

Historical Context of Synthetic Strategies for Arylalkyl Ethers and Analogues

The synthesis of arylalkyl ethers and related diarylmethane structures has a rich history, with foundational methods that have evolved significantly over time. The Williamson ether synthesis, a classic nucleophilic substitution reaction discovered in the 19th century, remains a cornerstone for forming ether linkages, though it is primarily effective for primary or secondary alkyl halides. numberanalytics.comrsc.orgnumberanalytics.com Another historical pillar is the Friedel-Crafts alkylation, which allows for the direct attachment of alkyl groups to aromatic rings.

Over the years, these traditional methods have been supplemented and, in many cases, surpassed by modern catalytic techniques. The development of transition-metal-catalyzed cross-coupling reactions, such as the Ullmann and Chan-Lam couplings, has provided milder and more efficient pathways for constructing aryl ether bonds. organic-chemistry.org More recent advancements include the use of photoredox catalysis and microwave-assisted synthesis, which offer accelerated reaction times, improved yields, and the ability to synthesize highly sterically hindered ethers under milder conditions. numberanalytics.comrsc.org These state-of-the-art methods represent a shift towards greater efficiency, selectivity, and functional group tolerance in the synthesis of arylalkyl ethers and their analogues. rsc.orgorganic-chemistry.org

Significance of 1-Benzyl-3-methoxybenzene within Modern Synthetic Chemistry

This compound serves as a valuable building block and intermediate in modern organic synthesis. Its structure combines the diarylmethane scaffold with a methoxy-substituted aromatic ring, offering specific advantages for chemical transformations. The methoxy (B1213986) group (-OCH₃) is a key feature; as a strong electron-donating group, it activates the benzene (B151609) ring towards electrophilic aromatic substitution, preferentially directing incoming electrophiles to the ortho and para positions. mdpi.comwikipedia.org This electronic influence makes the compound a useful model system for studying substituent effects in aromatic chemistry.

The methoxy group also acts as a versatile functional handle. It can be cleaved to reveal a phenol (B47542), providing a site for further modification, or it can influence the regioselectivity of reactions on the aromatic ring. The diarylmethane core of this compound is found in many biologically active compounds, making it an interesting precursor for the synthesis of novel molecules with potential pharmaceutical applications. researchgate.netdiva-portal.org For instance, diarylmethane derivatives are investigated for their potential as anticancer and antimicrobial agents. The compound's structure is a precursor to more complex heterocyclic systems and can be used in the synthesis of unsymmetrical triarylmethanes, which are also of interest in medicinal chemistry. diva-portal.orgprepchem.com

Physicochemical and Spectroscopic Data of this compound

The following tables summarize key physical, chemical, and spectroscopic properties of this compound, compiled from established chemical databases.

Table 1: General and Physicochemical Properties

Property Value Source
IUPAC Name This compound nih.govsigmaaldrich.com
Molecular Formula C₁₄H₁₄O nih.gov
Molecular Weight 198.26 g/mol nih.gov
CAS Number 23450-27-3 nih.gov
Physical Form Liquid sigmaaldrich.com

| XLogP3 | 4.2 | nih.gov |

Table 2: Computed Spectroscopic Data

Technique Data Highlights Source
¹³C NMR Spectra available via Wiley & Sons, Inc. nih.gov
GC-MS Top m/z peaks: 198, 167, 165 nih.gov

| IR (Vapor Phase) | Spectra available via Wiley & Sons, Inc. | nih.gov |

Compound Index

The following table lists the chemical compounds mentioned throughout this article.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-methoxyacetophenone
Acetic anhydride (B1165640)
Benzene
Nitrobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B3050066 1-Benzyl-3-methoxybenzene CAS No. 23450-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-15-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXATJXHTWJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345883
Record name 1-Benzyl-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23450-27-3
Record name 1-Benzyl-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyl 3 Methoxybenzene

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal catalysts to construct carbon-carbon bonds with high efficiency and selectivity. The formation of the aryl-benzyl bond in 1-Benzyl-3-methoxybenzene can be achieved through various powerful cross-coupling reactions.

Copper-Catalyzed Cross-Coupling Strategies for Benzyl (B1604629) Halides with Arylboronates

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems. chinayyhg.comrsc.org The Suzuki-Miyaura coupling, traditionally catalyzed by palladium, can be effectively performed using copper catalysts to couple benzyl halides with arylboronates. rsc.orgrsc.org This approach provides a direct route to diarylmethanes, including this compound. rsc.org

The reaction typically involves a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), a suitable base, and a solvent. chinayyhg.comsustech.edu.cn One proposed mechanism involves the formation of a borylcopper(I) intermediate, which then undergoes either σ-bond metathesis or oxidative addition-reductive elimination with the benzyl halide to form the desired product and regenerate the active copper catalyst. chinayyhg.com A variety of primary and even more challenging secondary benzyl halides can be successfully coupled with arylboronates using this method. rsc.orgrsc.org

Research has demonstrated the viability of these reactions under ligand-free conditions, which simplifies the procedure and reduces costs. chinayyhg.com For instance, the coupling of benzyl bromide with an appropriate arylboronate can proceed efficiently in the presence of a copper catalyst to give high yields. chinayyhg.com

Table 1: Representative Copper-Catalyzed Suzuki-Miyaura Coupling Conditions

Catalyst SystemBenzyl HalideArylboronateBaseSolventYieldReference
CuI / L7*Benzyl Bromide4-Acetylphenylboronate esterLiOtBuDMSO90% sustech.edu.cn
CuBrBenzyl BromideArylboronateK3PO4DMF78% chinayyhg.com
CuCl / PCy3Benzyl ChloridePhenylboronic acidK3PO4TolueneHigh rsc.org

*L7 refers to a specific proline-based N,N,P-ligand. sustech.edu.cn

Deoxygenative Cross-Electrophile Coupling Mechanisms

Deoxygenative cross-coupling has become a powerful strategy for forming C(sp³)–C(sp²) bonds from readily available alcohol and aryl precursors, avoiding the need for pre-functionalized organometallic reagents. acs.orgnih.gov This methodology can be applied to the synthesis of this compound by coupling a benzyl alcohol derivative with an aryl electrophile. These reactions often proceed via metallaphotoredox catalysis, where a photocatalyst and a transition metal catalyst (commonly nickel) work in concert. nih.govnih.gov

The general mechanism involves the activation of an alcohol to a more reactive species. For example, N-heterocyclic carbene (NHC) activating agents can convert alcohols into intermediates that are susceptible to radical generation. acs.orgnih.gov Concurrently, the nickel catalyst undergoes a redox cycle, facilitating the coupling of the alkyl radical derived from the alcohol with an aryl halide. nih.gov This approach is notable for its broad substrate scope and high functional group tolerance under mild conditions. nih.gov The direct coupling of alcohols and aryl bromides has been successfully automated for high-throughput parallel medicinal chemistry, underscoring its robustness. nih.gov

Palladium-Catalyzed Approaches to Aryl-Benzyl Bond Formation

Palladium catalysis remains a cornerstone for the synthesis of diarylmethanes. tandfonline.com The Suzuki-Miyaura reaction is a prominent example, coupling benzyl halides or their derivatives with arylboronic acids. researchgate.netresearchgate.netthieme-connect.comrsc.org To synthesize this compound, this would involve reacting a benzyl halide with 3-methoxyphenylboronic acid. These reactions are known for their high yields and functional group tolerance. thieme-connect.com The choice of ligand is crucial for the catalyst's stability and activity, with various phosphine (B1218219) ligands being employed to achieve high turnover numbers (TONs). thieme-connect.com

Another palladium-catalyzed method is the Hiyama cross-coupling, which utilizes organosilanes as the coupling partner. thieme-connect.comthieme-connect.com Diarylmethanes can be synthesized in good to excellent yields by coupling benzylic phosphates with arylsilanes. thieme-connect.comthieme-connect.com This reaction tolerates a wide array of functional groups, including alkoxyl groups like the methoxy (B1213986) substituent on the target molecule. thieme-connect.comthieme-connect.com The process typically uses a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a phosphine ligand and a fluoride (B91410) source like TBAF as an activator. thieme-connect.com

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Diarylmethane Synthesis

Coupling ReactionBenzyl PartnerAryl PartnerCatalyst SystemKey FeaturesReference(s)
Suzuki-Miyaura Benzyl Halide (Br, Cl)Arylboronic Acid[PdCl(C3H5)]2 / TetraphosphineVery low catalyst loading, high TONs thieme-connect.com
Hiyama Benzylic Phosphate (B84403)ArylsilanePd(OAc)2 / dppp (B1165662) / TBAFTolerates wide range of functional groups thieme-connect.comthieme-connect.com
Deprotonative Diarylmethane C-H bondAryl BromidePd(OAc)2 / NiXantphos / KN(SiMe3)2C-H activation at room temperature organic-chemistry.org
Sulfonyl Hydrazide Benzyltrimethylammonium SaltBenzene (B151609) SulfonylhydrazidePd(OAc)2 / XantphosC-S and C-N bond cleavage tandfonline.com

Classical and Contemporary Carbon-Carbon Bond Formation

While transition metal catalysis dominates modern synthesis, classical methods and their contemporary adaptations remain highly relevant for constructing carbon-carbon bonds.

Friedel-Crafts Alkylation Analogues

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. tamu.edu The direct benzylation of anisole (B1667542) (methoxybenzene) with a benzyl halide or benzyl alcohol is a straightforward approach to synthesizing a mixture of ortho- and para-substituted products, including this compound's isomers. The reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid. tamu.eduresearchgate.net

Traditional catalysts like aluminum chloride (AlCl₃) are effective but can suffer from issues related to stoichiometry and waste generation. tamu.eduacs.org Modern advancements have introduced more efficient and recyclable catalysts. For example, zeolite imidazolate frameworks (ZIF-8) have been shown to act as effective solid acid catalysts for the Friedel-Crafts alkylation of anisole with benzyl bromide. researchgate.net Other systems, such as boron trifluoride (BF₃) generated in ionic liquids, also catalyze the benzylation of anisole with benzyl alcohol under milder conditions than traditional methods. researchgate.net Mesoporous zirconium phosphotungstate (M-ZrPW) has also been developed as a solid acid catalyst, demonstrating high activity in the liquid-phase benzylation of anisole. rsc.org

Grignard Reagent Applications in Benzene Ring Functionalization

The Grignard reaction is a classic organometallic reaction for C-C bond formation. adichemistry.comrsc.org For the synthesis of this compound, a Kumada coupling can be employed. wikipedia.org This involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.org

Two primary pathways are possible:

Reacting benzylmagnesium halide with 3-bromoanisole (B1666278) or 3-chloroanisole.

Reacting 3-methoxyphenylmagnesium halide with a benzyl halide.

Nickel-catalyzed Kumada couplings of benzylic ethers with Grignard reagents have been shown to be highly stereospecific and can be performed on a gram scale with low loadings of an inexpensive catalyst. acs.org Iron-based catalysts have also been developed for the cross-coupling of alkyl halides with aryl Grignard reagents, offering a less toxic and more abundant alternative to palladium. bris.ac.uk The choice of solvent can be critical; for instance, 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, has been shown to be superior to traditional ethers like THF in suppressing the formation of Wurtz coupling by-products in benzyl Grignard reactions. rsc.orgresearchgate.net

Wittig-Horner Reaction Sequences for Arylvinyl Intermediates

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful tool for the synthesis of alkenes with high E-selectivity. organic-chemistry.orgwikipedia.org This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.orgharvard.edu The HWE reaction is particularly valuable for creating arylvinyl intermediates, which can then be further manipulated to form diarylmethane structures like this compound.

The general mechanism of the HWE reaction begins with the deprotonation of a phosphonate ester to generate a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, such as 3-methoxybenzaldehyde, to form a key intermediate. organic-chemistry.orgwikipedia.org Subsequent elimination of a dialkylphosphate salt yields the desired alkene. organic-chemistry.orgwikipedia.org The stereochemical outcome, favoring the (E)-alkene, is a result of steric control during the approach of the carbanion to the carbonyl group. organic-chemistry.org

A significant advantage of the HWE reaction is the straightforward removal of the phosphate byproduct through simple aqueous extraction, simplifying the purification process. organic-chemistry.orgharvard.edu The reaction conditions can be tailored, with bases like sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi) being suitable for ylide formation. organic-chemistry.org

For the synthesis of a precursor to this compound, a suitable phosphonate, such as diethyl benzylphosphonate, would be deprotonated and reacted with 3-methoxybenzaldehyde. The resulting (E)-1-(3-methoxyphenyl)-2-phenylethene (an arylvinyl intermediate) could then be reduced to afford the target molecule, this compound.

Table 1: Key Features of the Horner-Wadsworth-Emmons Reaction

FeatureDescription
Reagents Stabilized phosphonate carbanions and aldehydes or ketones. wikipedia.orgmdpi.com
Products Predominantly (E)-alkenes. organic-chemistry.orgwikipedia.org
Selectivity High (E)-stereoselectivity. organic-chemistry.org
Byproduct Water-soluble dialkylphosphate salt. organic-chemistry.orgharvard.edu
Advantages High yields, excellent stereocontrol, and simple purification. organic-chemistry.orgharvard.edu

Novel Synthetic Routes and Process Optimization

The quest for more efficient and environmentally benign synthetic methods has led to the exploration of novel routes and process optimization techniques. These include the use of microwave assistance, the development of divergent synthetic pathways, and the pursuit of highly chemo- and regioselective reactions.

Microwave-Assisted Synthetic Protocols for Related Benzyl Triazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. scielo.org.zaias.ac.inrsc.org This technology is particularly effective in the synthesis of heterocyclic compounds like 1,2,3-triazoles. ias.ac.inresearchgate.net The synthesis of benzyl-substituted triazoles often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. ias.ac.inresearchgate.net

In a typical microwave-assisted protocol, a substituted benzyl azide (B81097) and a terminal alkyne are reacted in the presence of a copper(I) catalyst. ias.ac.in Microwave irradiation significantly reduces the reaction time compared to conventional heating methods, often from hours to minutes, while also leading to higher product yields. ias.ac.inrsc.org For instance, the synthesis of 1,2,3-triazole-carbazole chalcones has been successfully achieved using microwave irradiation, demonstrating the broad applicability of this method. researchgate.net The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3-Triazoles

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours ias.ac.inMinutes ias.ac.inrsc.org
Yield Often moderate to good rsc.orgGenerally higher ias.ac.inrsc.org
Energy Consumption HigherLower
Side Reactions More prevalentMinimized rsc.org

Divergent Synthetic Pathways to Benzyl- and Methoxy-Substituted Heterocycles

Divergent synthesis is a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This approach is highly valuable in medicinal chemistry and materials science for the rapid exploration of chemical space. nih.gov The synthesis of benzyl- and methoxy-substituted heterocycles can be achieved through divergent pathways, often employing cycloaddition reactions. nih.govrsc.org

One example involves the use of 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs in stereoselective click-cycloaddition reactions. nih.gov These hubs can react with a variety of dipoles and dienes to generate a diverse library of sulfonyl fluoride-containing heterocycles. For example, a 1,3-dipolar cycloaddition with an in situ generated azomethine ylide can produce 1-benzyl-4-substituted-2,5-dihydro-1H-pyrrole-3-sulfonyl fluorides in excellent yields. nih.gov

Another divergent approach involves the late-stage functionalization of a core heterocyclic structure. For instance, the Pictet-Spengler reaction can be used to construct a tetrahydro-β-carboline skeleton, which can then undergo further modifications, such as oxidation and acetalmethylation, to introduce benzyl and methoxy substituents. rsc.org This strategy allows for the synthesis of complex alkaloids and related compounds. rsc.org

Chemo- and Regioselective Synthesis of Diarylmethane Structures

The selective formation of a specific isomer is a critical challenge in the synthesis of diarylmethanes like this compound. Chemo- and regioselective synthetic methods are therefore highly sought after. Friedel-Crafts benzylation is a classic method for forming carbon-carbon bonds to an aromatic ring, and modern variations offer improved selectivity. nih.gov

An unprecedented zinc triflate-catalyzed C-benzylation of anilides with benzyl chlorides has been reported to yield para-amido-substituted diarylmethanes with high regioselectivity. researchgate.net This protocol is advantageous as it uses an inexpensive and readily available benzylating agent and proceeds under ambient conditions. researchgate.net Hydrolysis of the resulting amides can then provide the corresponding aminodiarylmethanes. researchgate.net This methodology has also been extended to prepare dimethoxydiarylmethanes, which are key precursors for various applications. researchgate.net

Furthermore, iron(III) chloride-based deep eutectic solvents have been shown to mediate the Friedel-Crafts benzylation of arenes with high regioselectivity, typically favoring the para-substituted product. nih.gov This method is versatile, accommodating a wide range of benzylating agents, including styrenes, alcohols, and chlorides. nih.gov The palladium-catalyzed deprotonative cross-coupling process (DCCP) represents another strategy for the chemo- and regioselective α-arylation of unactivated allyarenes, overriding the typical Heck cross-coupling selectivity. core.ac.uk

Reactivity and Chemical Transformations of 1 Benzyl 3 Methoxybenzene

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Moiety

The methoxybenzene ring in 1-benzyl-3-methoxybenzene is the more activated of the two aromatic systems for electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (–OCH₃) is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its strong +R (resonance) effect, which stabilizes the cationic intermediate (the sigma complex). msu.eduminia.edu.eg The benzyl (B1604629) group is a weak activating group. Consequently, the regiochemical outcome of EAS reactions is predominantly controlled by the methoxy substituent.

The positions ortho to the methoxy group are C2 and C4, while the para position is C6. These sites are electronically enriched and thus the primary targets for electrophiles. Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield products substituted at these positions. libretexts.org

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-Benzyl-2-nitro-5-methoxybenzene, 1-Benzyl-4-nitro-5-methoxybenzene
BrominationBr₂, FeBr₃1-Benzyl-2-bromo-5-methoxybenzene, 1-Benzyl-4-bromo-5-methoxybenzene
AcylationRCOCl, AlCl₃1-Acetyl-2-benzyl-4-methoxybenzene, 4-Acetyl-2-benzyl-6-methoxybenzene

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on activated benzene (B151609) derivatives.

Transformations of the Benzyl Methylene (B1212753) Bridge

The methylene bridge (–CH₂–) connecting the two aryl rings is a reactive site for various transformations, primarily oxidation. The benzylic position is susceptible to oxidation to form a carbonyl group, thereby converting the diphenylmethane (B89790) structure into a benzophenone (B1666685) derivative. This transformation provides a key synthetic intermediate for further reactions.

For instance, oxidation of the benzylic C–H bond can be achieved using various oxidizing agents. Copper catalysis, for example, has been shown to be effective for the chemo- and regioselective oxidation of benzylic C(sp³)–H bonds. nih.gov Another approach involves visible-light-induced functionalization, which allows for the formation of C–N, C–C, and C–Br bonds at the secondary benzylic position. acs.org These methods can introduce new functional groups, expanding the synthetic utility of the this compound scaffold.

Table of Representative Methylene Bridge Transformations

Transformation Reagents/Conditions Product Type
Oxidation e.g., KMnO₄, H₃O⁺ (3-Methoxyphenyl)(phenyl)methanone

Functional Group Interconversions on Aromatic Rings

The primary functional group available for interconversion on the this compound molecule is the methoxy ether. Cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a fundamental transformation in synthetic organic chemistry. This reaction is typically accomplished using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, proceeding via a Lewis acid-base complex followed by nucleophilic displacement of the methyl group. Other reagents such as hydrobromic acid (HBr) can also be employed.

This demethylation is significant as it unmasks a hydroxyl group, which can then serve as a handle for a variety of other reactions, including O-alkylation, esterification, or as a directing group in further aromatic substitutions. The process of converting one functional group into another is a key strategy in multi-step synthesis. imperial.ac.uk

Derivatization Strategies for Structural Modification and Expansion

Derivatization strategies are employed to modify and expand the core structure of this compound, leading to a diverse range of compounds with potentially new properties. mdpi.com These strategies often leverage the inherent reactivity of the molecule's different components.

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to form new carbon-carbon bonds at the aromatic ring. byjus.com As discussed in section 3.1, the methoxy-substituted ring is highly activated towards these reactions. msu.edu Acylation is generally preferred in synthesis over alkylation because it is not prone to poly-acylation and the acylium ion electrophile does not undergo rearrangement. libretexts.org

In the case of this compound, acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield ketones. chemijournal.com The substitution is directed to the positions ortho and para to the strongly activating methoxy group.

Example of Friedel-Crafts Acylation

Reactants Catalyst Major Product Yield Reference
Anisole (B1667542) and Acetyl Chloride Solid Acid Catalysts 4-Methoxyacetophenone High chemijournal.comresearchgate.net

This table illustrates typical Friedel-Crafts reactions on related substrates, demonstrating the principles applicable to this compound.

The this compound framework is a valuable precursor for the synthesis of more complex polycyclic and fused ring systems, such as isoquinolines. google.comacs.org These syntheses often involve an initial functionalization followed by an intramolecular cyclization reaction.

A common route is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-arylethylamide. To apply this to this compound, one would first need to introduce a two-carbon chain with a nitrogen atom onto the methoxy-bearing ring, typically via Friedel-Crafts acylation followed by conversion to an amide. The subsequent cyclization, promoted by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), would form the dihydroisoquinoline ring, which can then be aromatized. google.com Research has demonstrated the synthesis of various isoquinoline (B145761) derivatives through such cyclization strategies. cdnsciencepub.comresearchgate.net

The specific meta-substitution pattern of the methoxy group in this compound has a profound effect on reaction outcomes compared to its ortho and para isomers. The directing effect of a substituent in electrophilic aromatic substitution is paramount. pressbooks.pub

This compound (meta isomer): The powerful ortho, para-directing methoxy group activates positions 2, 4, and 6. Steric hindrance from the adjacent benzyl group at position 1 may slightly disfavor substitution at the 2-position, potentially leading to a preference for substitution at the 4 and 6 positions.

1-Benzyl-2-methoxybenzene (ortho isomer): The methoxy group would direct incoming electrophiles to positions 3 and 5. The position para to the methoxy group (position 5) would likely be a major site of substitution.

1-Benzyl-4-methoxybenzene (para isomer): In this isomer, the methoxy group directs substitution to positions 2 and 6 (which are equivalent to 3 and 5 relative to the benzyl group). Both positions are ortho to the methoxy group and meta to the benzyl group.

This difference in regioselectivity means that the three isomers will yield structurally distinct products upon electrophilic substitution, highlighting the critical role of the initial substitution pattern in determining the synthetic outcome. Studies comparing benzylpiperazine derivatives have shown that the meta-methoxy substitution pattern produces distinct electronic and steric effects compared to ortho- or para-substituted analogues.

Table of Mentioned Compounds

Compound Name
This compound
1-Benzyl-2-methoxybenzene
1-Benzyl-4-methoxybenzene
1-Benzyl-2-nitro-5-methoxybenzene
1-Benzyl-4-nitro-5-methoxybenzene
1-Benzyl-2-bromo-5-methoxybenzene
1-Benzyl-4-bromo-5-methoxybenzene
1-Acetyl-2-benzyl-4-methoxybenzene
4-Acetyl-2-benzyl-6-methoxybenzene
(3-Methoxyphenyl)(phenyl)methanone
1-(3-Methoxybenzyl)-1-phenyl-amine
4-Methoxyacetophenone
p-Benzyl Toluene
Anisole
Toluene
Acetyl Chloride
Benzyl Chloride
Boron tribromide
Hydrobromic acid
Nitric acid
Sulfuric acid
Bromine
Iron(III) bromide
Aluminum chloride
Phosphorus oxychloride
Polyphosphoric acid

Role As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 1-benzyl-3-methoxybenzene and its derivatives makes it a valuable starting material for synthesizing intricate organic molecules. The presence of two distinct aromatic rings and an activating methoxy (B1213986) group allows for selective functionalization and coupling reactions, leading to compounds with significant biological or material science applications.

Researchers have successfully utilized derivatives of this compound to create a variety of complex structures. For instance, 1-benzyl-3-(3-methoxyphenyl)-1H-indole-2-carbonitrile has been synthesized through cross-coupling reactions, demonstrating how the core structure can be incorporated into heterocyclic systems. mdpi.com This approach is significant for generating novel 2-cyanoindole derivatives, which are of interest in drug design. mdpi.com Similarly, the synthesis of 1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine has been achieved, showcasing the compound's role in creating fused heterocyclic systems through C-H activation strategies. semanticscholar.org Another notable example is the base- and visible-light-promoted formation of 3-benzyl-3-methoxyisoindolin-1-one, a benzo-fused γ-lactam, which is a privileged heterocycle found in many biologically active molecules. researchgate.net

Table 1: Synthesis of Complex Molecules from this compound Derivatives

Target Molecule Key Starting Materials/Intermediates Reaction Type Reference
1-Benzyl-3-(3-methoxyphenyl)-1H-indole-2-carbonitrile 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, (3-methoxyphenyl)boronic acid Suzuki-Miyaura Cross-Coupling mdpi.com
1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine 1-Benzyl-1H-pyrazolo[3,4-b]pyridine, 1-bromo-3-methoxybenzene Palladium-Catalyzed Direct Arylation semanticscholar.org
3-Benzyl-3-methoxyisoindolin-1-one 2-(1-benzyl-2-oxopropyl)benzonitrile or related diazonium salts Visible-Light-Promoted Cyclization researchgate.net
N-(1-Benzyl-4-piperidyl)-N'-(3-methoxyphenyl)urea 1-Benzyl-4-piperidylamine, 3-Methoxyphenyl isocyanate Nucleophilic Addition

These examples underscore the utility of the this compound framework as a precursor that enables the assembly of diverse and complex molecular targets.

Building Block in the Construction of Functionalized Scaffolds

In addition to being a precursor for specific complex molecules, the this compound motif is a fundamental building block for constructing functionalized molecular scaffolds. These scaffolds are core structures that can be systematically modified to develop libraries of compounds for applications such as drug discovery. Organic building blocks are essential components for creating larger, more intricate structures, including polymers and active pharmaceutical ingredients. cymitquimica.com

The synthesis of 1-benzyl-3-aryl-2-thiohydantoin derivatives serves as a prime example. acs.org In this work, a thiohydantoin scaffold was constructed using N-benzyl substituted glycine (B1666218) esters and various isothiocyanates. acs.org Structure-activity relationship (SAR) studies revealed that the presence and position of substituents, such as a methoxy group on the phenyl ring, were critical for the biological activity of the resulting compounds against the Trypanosoma brucei parasite. acs.org For example, switching the substitution pattern of dimethylamino and methoxy groups on the phenyl ring led to a significant (30-fold) drop in activity. acs.org

Other functionalized scaffolds built using related benzyl (B1604629) and methoxy-aryl structures include:

Indolinones : Schiff bases like 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one are synthesized by condensing N-benzylisatin with substituted anilines. iucr.orgresearchgate.net Isatin and its derivatives are important starting materials for pharmacologically potent compounds. iucr.org

Pyrrolidinones : Functionalized pyrrolidinone scaffolds can be prepared through cascade reactions involving arylsulfonamides and cyclopropane (B1198618) diesters. acs.org The use of an ortho-methoxy substituted arene unit was shown to be effective in this transformation. acs.org

Tetrahydroquinolines : Substituted 3-anilinopropanamides, bearing methoxy groups, can be cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines, which are skeletons for many biologically active molecules. scirp.org

Table 2: Functionalized Scaffolds Incorporating Benzyl and Methoxy-Aryl Motifs

Scaffold Type Synthetic Method Key Reagents Reference
2-Thiohydantoin Condensation/Cyclization N-benzyl substituted glycine ester, Isothiocyanate acs.org
Indolinone Schiff Base Condensation N-Benzylisatin, 4-Methoxyaniline iucr.orgresearchgate.net
Pyrrolidinone Smiles-Truce Cascade Arylsulfonamide, Cyclopropane diester acs.org
Tetrahydroquinoline Intramolecular Cyclization N-benzyl-3-m-anisidinopropanamide, Acetic anhydride (B1165640) scirp.org

The adaptability of the this compound framework makes it an indispensable tool for generating diverse molecular scaffolds, which are central to modern medicinal chemistry and materials science.

Intermediate in Multi-Step Convergent Syntheses

This compound is an ideal intermediate for convergent synthetic strategies. Its structure can be viewed as two distinct fragments—the benzyl group and the methoxybenzene group—connected by a methylene (B1212753) bridge. This allows synthetic chemists to modify each aromatic ring independently before combining them or to use the entire molecule as a pre-formed fragment to be joined with other complex parts of a larger target molecule.

Examples of synthetic strategies where such intermediates are valuable include:

Multicomponent Reactions (MCRs) : In MCRs, multiple starting materials react in a single operation to form a product that contains portions of all the initial components. mdpi.com A fragment like this compound could be incorporated into a complex heterocyclic product through a convergent MCR. For example, a three-component strategy has been used to access polysubstituted pyrroles from aldehydes and nitroalkenes. acs.org

Block Glycosylation : In complex carbohydrate synthesis, a convergent [2 + 2] block glycosylation strategy allows for the coupling of two disaccharide derivatives to form a tetrasaccharide. nih.gov This principle of combining pre-synthesized, complex fragments is the essence of convergent synthesis, for which a stable, functionalizable intermediate like this compound is well-suited.

The use of this compound as an intermediate in these advanced synthetic routes highlights its strategic importance in the efficient and modular construction of complex chemical entities.

Computational Chemistry and Theoretical Studies of 1 Benzyl 3 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-benzyl-3-methoxybenzene at the atomic and molecular levels. These methods, rooted in quantum mechanics, allow for the detailed examination of electron distribution and energy states, which are crucial for determining the molecule's stability and reactivity.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory offers a sophisticated model for describing the electronic structure of this compound. In this framework, the atomic orbitals of the constituent atoms combine to form a set of molecular orbitals that are delocalized over the entire molecule. For this compound, the π-systems of the two aromatic rings and the p-orbitals of the methoxy (B1213986) group's oxygen atom interact to create a unique set of π molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.com In anisole (B1667542) (methoxybenzene), a simpler related molecule, the methoxy group acts as an electron-donating group, raising the energy of the HOMO of the benzene (B151609) ring and making it more reactive toward electrophiles. researchgate.netrsc.org The benzyl (B1604629) group, being weakly electron-donating, would also contribute to this effect. Therefore, in this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene ring, with some contribution from the benzyl group. The LUMO, conversely, would be distributed over both aromatic rings. The HOMO-LUMO gap for this compound is anticipated to be smaller than that of benzene, indicating higher reactivity. Theoretical calculations on similar aromatic ethers have shown that the HOMO-LUMO gap can be effectively tuned by substituents. nih.gov

A qualitative representation of the HOMO and LUMO energy levels for related compounds is provided in the table below, offering a comparative perspective.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.24-1.248.00
Toluene-8.82-1.157.67
Anisole-8.42-0.987.44
This compound (Estimated) ~ -8.3 ~ -1.0 ~ 7.3

Note: The values for this compound are estimated based on the effects of the individual substituents.

Density Functional Theory (DFT) Studies on Molecular Structures and Isomeric Stabilities

Density Functional Theory (DFT) is a powerful computational method for determining the optimized geometry and relative energies of different isomers and conformers of a molecule. acs.org For this compound, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles.

The structure of this compound can be conceptualized as a diphenylmethane (B89790) core with a methoxy substituent on one of the phenyl rings. DFT studies on diphenylmethane have shown that the most stable conformation is a "gable" or C2-symmetric structure, where the two phenyl rings are twisted with respect to the plane formed by the central C-CH2-C atoms. cdnsciencepub.com The dihedral angles for this minimum energy structure have been calculated to be around 57-58°. cdnsciencepub.com

The following table presents typical calculated bond lengths and angles for the core structure, derived from studies on related molecules like diphenylmethane and anisole.

ParameterValue
C-C (aromatic)~1.39 - 1.40 Å
C-C (benzyl bridge)~1.52 Å
C-O (methoxy)~1.36 Å
O-CH3~1.42 Å
C-H (aromatic)~1.08 Å
C-H (methylene)~1.09 Å
C-C-C (in ring)~120°
C-CH2-C (bridge)~112°
C-O-C (methoxy)~118°

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to explore the dynamic behavior of this compound, including its conformational landscape and intermolecular interactions.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying all possible spatial arrangements of the molecule due to rotation around its single bonds and determining their relative energies. The key flexible bonds are the two C-C bonds of the methylene (B1212753) bridge and the C-O bond of the methoxy group.

Energy minimization calculations, often performed using force fields or quantum mechanical methods, can map out the potential energy surface of the molecule. For this compound, the global energy minimum would correspond to a specific combination of the torsional angles of the phenyl rings and the orientation of the methoxy group. As with diphenylmethane, a large, flat minimum energy region is expected, allowing for a range of accessible conformations at room temperature. cdnsciencepub.com The rotational barrier for the methoxy group in anisole is relatively low, suggesting that it can adopt different orientations with respect to the phenyl ring, although the planar conformation is favored.

Intermolecular Interactions and Crystal Packing Effects

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal structure. The molecule can participate in several types of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and C-H···π interactions.

The methoxy group introduces a dipole moment, leading to potential dipole-dipole interactions. The aromatic rings can engage in π-π stacking and C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of another. unipa.it Crystal structure prediction studies would aim to identify the most stable packing arrangement of the molecules in the solid state. In the crystal structure of anisole, edge-to-face interactions leading to a herringbone packing motif are observed, rather than direct face-to-face π-π stacking. unipa.it Similar packing features might be expected for this compound, influenced by the bulkier benzyl group.

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound, particularly in electrophilic aromatic substitution reactions. The distribution of electron density in the molecule, which can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, is a key determinant of its reactivity. uni-muenchen.deresearchgate.net

The methoxy group is a strong activating, ortho-, para-directing group due to its +R (resonance) effect, which donates electron density to the benzene ring. The benzyl group is a weak activating, ortho-, para-directing group. In this compound, the methoxy-substituted ring is significantly more activated towards electrophilic attack than the unsubstituted phenyl ring of the benzyl group.

Within the substituted ring, the methoxy group at position 3 directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6). The benzyl group at position 1 also directs to its ortho (2 and 6) and para (4) positions. The combined effect of these two groups will strongly favor substitution at positions 2, 4, and 6 of the methoxy-substituted ring. DFT calculations of electrostatic potential maps and Fukui functions can provide a more quantitative prediction of the most likely sites for electrophilic attack. aldeser.org Theoretical studies on the iodination of methoxybenzene have shown that the reaction proceeds preferentially at the para position. researchgate.net

The table below summarizes the predicted reactivity at different positions of the methoxy-substituted ring.

PositionActivating/Deactivating GroupPredicted Reactivity
2Ortho to methoxy, ortho to benzylHighly activated
4Ortho to methoxy, para to benzylHighly activated
5Meta to both groupsLess activated
6Para to methoxy, ortho to benzylHighly activated

Computational Design and Optimization of Synthetic Pathways

The application of computational chemistry to prospectively design and optimize synthetic routes for molecules like this compound represents a modern approach to chemical synthesis. This strategy leverages computational power to model reaction mechanisms, predict outcomes, and identify the most efficient pathways, thereby minimizing experimental trial and error. While specific computational studies dedicated exclusively to the synthetic optimization of this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from computational work on related chemical transformations.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of reactions relevant to the synthesis of this compound. For instance, the Friedel-Crafts alkylation, a fundamental method for forming the bond between the benzyl and methoxybenzene moieties, is a prime candidate for computational investigation. Such studies would typically involve modeling the reaction between a benzyl halide or alcohol and methoxybenzene, catalyzed by a Lewis acid.

Key areas of computational investigation for optimizing the synthesis of this compound would include:

Catalyst Screening: Computational models can predict the efficacy of various Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) by calculating the activation energies for the reaction. This allows for the in silico selection of the most promising catalyst before any experimental work is undertaken.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the reaction in different solvent environments to predict their influence on the reaction pathway. jchemrev.com

Regioselectivity Prediction: A critical challenge in the synthesis of this compound is controlling the position of the benzyl group on the methoxybenzene ring. Computational methods can calculate the relative energies of the ortho, meta, and para substituted products, thereby predicting the most likely isomer to be formed. This is achieved by analyzing the electron density and electrostatic potential of the methoxybenzene ring to identify the most nucleophilic sites.

Reaction Mechanism Elucidation: DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. This provides a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions such as temperature and reaction time.

A hypothetical computational study on the Friedel-Crafts benzylation of anisole (methoxybenzene) could generate data such as that presented in the interactive table below. This data would compare different catalysts and predict the theoretical yield and isomeric distribution of the products.

Table 1: Hypothetical DFT Calculation Results for the Friedel-Crafts Benzylation of Anisole

CatalystActivation Energy (kcal/mol)Predicted Major IsomerPredicted Isomer Ratio (o:m:p)
AlCl₃15.2para25:5:70
FeCl₃18.5para30:3:67
ZnCl₂22.1para35:2:63

Note: The data in this table is illustrative and based on general principles of Friedel-Crafts reactions. It does not represent the results of a specific published study on this compound.

Furthermore, computational studies can be extended to alternative synthetic routes, such as Suzuki or Kumada cross-coupling reactions. In these cases, DFT calculations would be used to model the catalytic cycle of the palladium catalyst, optimizing ligand choice and reaction conditions for the coupling of a benzyl halide with a methoxy-substituted phenylboronic acid or Grignard reagent.

While direct computational studies on the synthetic optimization of this compound are sparse, the established methodologies in computational chemistry provide a robust framework for designing and refining its synthesis in silico. ub.edu These theoretical approaches are invaluable for accelerating the development of efficient, selective, and sustainable synthetic protocols. methodist.edu

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-benzyl-3-methoxybenzene, both ¹H and ¹³C NMR are instrumental in its structural elucidation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the chemical shift (δ), multiplicity, and integration of each proton signal.

A singlet peak is observed for the methoxy (B1213986) group (–OCH₃) protons.

The methylene (B1212753) bridge (–CH₂–) protons also appear as a singlet.

The aromatic protons on both the benzyl (B1604629) and methoxy-substituted rings appear as a series of multiplets in the aromatic region of the spectrum. The specific splitting patterns and coupling constants (J values) within these multiplets can help in assigning the protons to their respective positions on the rings.

Published data from various studies consistently report similar chemical shifts for the protons of this compound, confirming its structure. rsc.orgrsc.orgsemanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbon of the methoxy group appears at a characteristic chemical shift.

The methylene bridge carbon also has a specific resonance.

The aromatic carbons show a series of signals in the downfield region of the spectrum. The carbon attached to the methoxy group is significantly deshielded, while the other aromatic carbons can be assigned based on their electronic environment and by using advanced NMR techniques like HSQC and HMBC.

The chemical shifts observed in the ¹³C NMR spectrum are in excellent agreement with the proposed structure. rsc.orgrsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment Reference
¹H 7.30–7.16 m Aromatic protons rsc.org
¹H 6.80–6.71 m Aromatic protons rsc.org
¹H 3.94 s -CH₂- rsc.org
¹H 3.75 s -OCH₃ rsc.org
¹³C 159.86 - C-OCH₃ rsc.org
¹³C 142.83 - Quaternary aromatic C rsc.org
¹³C 141.04 - Quaternary aromatic C rsc.org
¹³C 129.53 - Aromatic CH rsc.org
¹³C 129.04 - Aromatic CH rsc.org
¹³C 128.59 - Aromatic CH rsc.org
¹³C 126.23 - Aromatic CH rsc.org
¹³C 121.51 - Aromatic CH rsc.org
¹³C 114.93 - Aromatic CH rsc.org
¹³C 111.44 - Aromatic CH rsc.org
¹³C 55.25 - -OCH₃ rsc.org
¹³C 42.09 - -CH₂- rsc.org

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatogram would show a single peak, indicating the purity of the sample, with a specific retention time. nih.govoaji.net The mass spectrum corresponding to this peak would display the molecular ion peak (M⁺) and various fragment ions. nih.gov The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. For this compound, the molecular ion peak is observed at an m/z of 198. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the compound. For this compound, the calculated exact mass for the molecular formula C₁₄H₁₄O is 198.1045. rsc.org Experimental HRMS data for this compound shows a measured mass that is very close to this calculated value, confirming the elemental composition. rsc.orgrsc.org

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Value Reference
GC-MS m/z of Molecular Ion (M⁺) 198 nih.gov
GC-MS m/z of Top Peak 198 nih.gov
GC-MS m/z of 2nd Highest Peak 167 nih.gov
GC-MS m/z of 3rd Highest Peak 165 nih.gov
HRMS (EI) Calculated Exact Mass for C₁₄H₁₄O (M⁺) 198.1045 rsc.org
HRMS (EI) Found Mass 198.1043 rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, its derivatives can often be crystallized and their structures determined by X-ray diffraction. sigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

C-H stretching: Bands corresponding to the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to one or more bands in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching is expected in the region of 1250-1000 cm⁻¹.

The presence and position of these bands in the IR spectrum are consistent with the structure of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is a result of π to π* transitions within the benzene (B151609) rings. The position and intensity of the absorption maxima (λ_max) can be influenced by the substitution pattern on the aromatic rings. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, related methoxy-substituted aromatic compounds show characteristic absorptions that would be expected for this structure as well. scielo.org.zagoogle.com

Future Research Directions and Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

A primary objective in modern organic synthesis is the creation of chemical processes that are both environmentally benign and efficient in their use of atoms. The synthesis of 1-benzyl-3-methoxybenzene and its analogs is an active area for applying these principles.

Future research will likely prioritize the development of synthetic methods that minimize waste and avoid the use of hazardous reagents. A promising strategy is the dehydrative Friedel-Crafts reaction, which couples benzylic alcohols with arenes, producing water as the sole, environmentally benign byproduct. rsc.org This approach represents a significant improvement over traditional methods that may generate stoichiometric amounts of waste. rsc.orgnih.gov Researchers are exploring catalysts like dirhenium heptoxide (Re₂O₇) that can effectively promote these dehydrative couplings under mild conditions. rsc.org

Table 1: Comparison of Synthetic Methodologies for Diarylmethanes

MethodologyKey FeaturesAdvantagesResearch Focus
Dehydrative Friedel-Crafts Uses benzylic alcohols and arenes. rsc.orgGenerates only water as a byproduct, high atom economy. rsc.orgDevelopment of new, efficient, and recyclable catalysts. rsc.org
Multicomponent Reactions Combines three or more reactants in a single step. researchgate.netHigh atom economy, operational simplicity, reduced waste. mdpi.comresearchgate.netDesign of novel multicomponent strategies for diverse diarylmethanes. researchgate.net
Catalytic C-H Activation Directly functionalizes C-H bonds. nih.govAvoids pre-functionalization of starting materials, increases step economy. nih.govscispace.comDiscovery of selective and robust catalysts for C(sp³)-H arylation. organic-chemistry.org
Electrochemical Synthesis Uses electricity to drive reactions. rsc.orgAvoids toxic reagents, can be performed in aqueous solutions. rsc.orgGreen and atom-economical synthesis of related heterocyclic systems. rsc.org

Exploration of Novel Reaction Catalysis and Conditions

The discovery of new catalysts and reaction conditions is crucial for overcoming the limitations of current synthetic methods for preparing this compound. Research is moving beyond traditional catalysts to explore more robust, reusable, and selective systems.

A wide array of transition metal catalysts, including those based on palladium, nickel, cobalt, and iron, have been successfully used for the synthesis of diarylmethanes. organic-chemistry.orgrsc.org Future work will focus on designing catalysts with enhanced activity and broader functional group tolerance, allowing for the synthesis of more complex molecules. For instance, N-heterocyclic carbene (NHC) ligands are being used to create highly active and stable palladium and nickel complexes for cross-coupling reactions. nih.govorganic-chemistry.org

There is also a significant trend towards metal-free catalysis to reduce cost and metal contamination in final products. nih.gov Organocatalysis and base-catalyzed reactions that can proceed under mild conditions, such as at room temperature, are particularly attractive. scispace.com The use of innovative reaction media, such as low-temperature eutectic solvents, offers unique properties for catalysis and product separation, contributing to cleaner reaction profiles. google.com Furthermore, phase transfer catalysis provides an effective method for reactions involving immiscible reactants, with studies focusing on optimizing catalyst reusability and reaction efficiency. researchgate.net

Table 2: Emerging Catalytic Systems for Diarylmethane Synthesis

Catalyst TypeMetal/ElementExample SystemKey Advantages
Transition Metal Palladium (Pd)Pd/MgLa mixed oxide organic-chemistry.orgReusable, air-stable. organic-chemistry.org
Transition Metal Nickel (Ni)Ni(COD)₂/IMes nih.govHigh functional group tolerance, promotes C-F bond activation. nih.gov
Transition Metal Cobalt (Co)CoBr₂/Zn dust rsc.orgMild reaction conditions, good to excellent yields. rsc.org
Transition Metal Rhenium (Re)Re₂O₇ on silica (B1680970) gel rsc.orgHighly effective for dehydrative coupling, low catalyst loading. rsc.org
Metal-Free Base CatalysisAlkali Hexamethyldisilazide (HMDS) scispace.comRapid reaction rates at room temperature. scispace.com

Expansion of Derivatization Capabilities for Diverse Chemical Applications

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in various fields, most notably in medicinal chemistry and materials science. mdpi.com Future research will focus on expanding the library of its derivatives to explore new biological activities and material properties.

The functionalization of the benzylic methylene (B1212753) group in diarylmethanes opens up pathways to triarylmethanes and other complex structures. nih.gov Methods for C-H functionalization are being developed to allow for the direct introduction of various functional groups, providing a more efficient route to novel compounds. nih.gov

Specific derivatization strategies have already yielded promising results. For example, the synthesis of 1-benzyl-3-aryl-2-thiohydantoin derivatives has led to the discovery of potent agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org Similarly, derivatives like (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine are key intermediates in the synthesis of anti-asthma drugs. google.com The design of novel diarylmethanes targeting colorectal cancer highlights the potential of this scaffold in oncology. mdpi.comresearchgate.netnih.gov Future efforts will likely involve creating hybrid molecules that combine the this compound core with other pharmacologically active moieties to enhance efficacy or confer new activities. nih.gov

Advanced Computational Approaches for Reaction Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before their synthesis. For this compound and its derivatives, in silico methods are crucial for accelerating the discovery process.

Molecular docking studies are widely used to predict the binding interactions of diarylmethane derivatives with biological targets such as enzymes and receptors. researchgate.netnih.govbohrium.com This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For instance, docking has been used to identify potential protein targets for anti-cancer diarylmethanes. mdpi.comnih.gov

Beyond predicting biological activity, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. researchgate.netnih.gov This in silico analysis helps in designing molecules with better drug-like properties. Density Functional Theory (DFT) calculations are also employed to understand reaction mechanisms, optimize molecular structures, and predict spectroscopic properties, providing deeper insights into the chemical behavior of these compounds. bohrium.com The integration of these computational approaches will continue to be a key driver of innovation in the design and application of this compound derivatives.

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1-Benzyl-3-methoxybenzene

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